molecular formula C15H11NO2 B8564525 Phenol, 2-(2-phenyl-5-oxazolyl)- CAS No. 103656-69-5

Phenol, 2-(2-phenyl-5-oxazolyl)-

Cat. No. B8564525
M. Wt: 237.25 g/mol
InChI Key: ZUIWWDMDVBYWHG-UHFFFAOYSA-N
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Patent
US06255327B1

Procedure details

0.55 g of 5-(2-benzyloxyphenyl)-2-phenyl-1,3-oxazole according to step (c) are hydrogenated in 30 ml of tetrahydrofuran in the presence of 0.1 g of Pd/C catalyst (10W) at about 60° C. (5.7 bar). After the catalyst has been separated off the solvent is distilled off in vacuo and the residue remaining is chromatographed on silica gel (dioxane:hexane 3:5).
Name
5-(2-benzyloxyphenyl)-2-phenyl-1,3-oxazole
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[O:19][C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N:17][CH:16]=1)C1C=CC=CC=1>O1CCCC1.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[O:19][C:18]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[N:17][CH:16]=1

Inputs

Step One
Name
5-(2-benzyloxyphenyl)-2-phenyl-1,3-oxazole
Quantity
0.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1=CN=C(O1)C1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst has been separated off the solvent
DISTILLATION
Type
DISTILLATION
Details
is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue remaining is chromatographed on silica gel (dioxane:hexane 3:5)

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)C1=CN=C(O1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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